molecular formula C22H40Na2O10S B1582085 Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate CAS No. 40754-59-4

Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate

Cat. No.: B1582085
CAS No.: 40754-59-4
M. Wt: 542.6 g/mol
InChI Key: DCDGWRWCFLIAOL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDGWRWCFLIAOL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40Na2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961174
Record name Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40754-59-4
Record name MES 403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040754594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate (DSS) is a complex amphiphilic compound recognized for its surfactant properties. Its molecular formula is C22H43Na2O10SC_{22}H_{43}Na_2O_{10}S, and it has a molecular weight of approximately 542.6 g/mol. This compound is primarily used in various industrial applications, including cosmetics, pharmaceuticals, and food processing, due to its ability to enhance solubility and stability in aqueous formulations.

Chemical Structure and Properties

DSS features a sulfonate group that increases its water solubility, making it effective as a surfactant. The amphiphilic nature of DSS allows it to interact with both hydrophilic and hydrophobic substances, which is crucial for its biological activity. The compound's structure includes a long dodecyloxy chain and multiple ethylene glycol units, contributing to its unique surfactant capabilities.

Biological Activity Overview

DSS exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that DSS shows effectiveness against various bacterial strains, suggesting potential applications in infection control or as an antimicrobial agent in personal care products.
  • Cell Membrane Permeability : DSS can enhance the permeability of cell membranes, facilitating the transport of other compounds into cells. This property positions DSS as a candidate for use in drug delivery systems.
  • Efficacy Enhancement : Interaction studies have demonstrated that DSS can improve the antimicrobial activity of preservatives when used in combination, enhancing the overall effectiveness of formulations.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of DSS against Escherichia coli and Staphylococcus aureus. Results showed that DSS significantly reduced bacterial viability at concentrations as low as 0.5% w/v, indicating its potential as a preservative in cosmetic formulations.
  • Cell Penetration Studies :
    • In vitro studies using human epithelial cells demonstrated that DSS increased the uptake of fluorescently labeled drugs by approximately 30%, suggesting its utility in enhancing drug delivery systems.
  • Surfactant Performance :
    • Comparative studies with other surfactants revealed that DSS exhibited superior surface tension reduction capabilities, making it more effective in cleaning applications than traditional surfactants like sodium lauryl sulfate .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Disodium Laureth SulfosuccinateC_{12}H_{25}NaO_{4}SShorter alkyl chain; mild surfactant for personal care products
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinateC_{20}H_{39}NaO_{8}SLacks additional ethylene glycol units; less hydrophilic
Disodium 4-oxo-5,8,11,14-tetraoxahexacosan-1-oateC_{28}H_{54}NaO_{12}SContains more ether linkages; used in specialized industrial applications

DSS is unique due to its longer hydrophobic chain combined with multiple ethylene glycol units, enhancing both solubility and effectiveness compared to similar compounds.

Safety and Toxicology

While DSS shows promise in various applications, safety data indicate potential risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) .
  • Handling Precautions : Appropriate protective gear should be worn during handling to prevent exposure.

Scientific Research Applications

Chemical Properties and Structure

DSS has a molecular formula of C22H42Na2O10SC_{22}H_{42}Na_2O_{10}S and a molecular weight of approximately 542.6 g/mol. The compound features a sulfonate group that enhances its water solubility, making it effective in aqueous formulations. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, facilitating various applications in surfactant technology.

Scientific Research Applications

DSS is recognized for its versatility in scientific research, particularly in the following areas:

  • Surfactant Studies : DSS is used to study surfactant properties such as surface tension reduction and emulsification capabilities. It is particularly useful in formulating stable emulsions in pharmaceuticals and cosmetics.
  • Drug Delivery Systems : Due to its ability to enhance cell membrane permeability, DSS has been investigated as a potential carrier for drug molecules, improving their bioavailability.
  • Antimicrobial Research : Studies have indicated that DSS exhibits antimicrobial properties against various bacterial strains, making it a candidate for use in antimicrobial formulations.

Industrial Applications

DSS finds applications across several industries due to its surfactant properties:

  • Cosmetics and Personal Care : It is utilized as a mild surfactant in shampoos and body washes, enhancing foaming and cleansing properties.
  • Textile Industry : DSS aids in wetting and dispersing dyes, improving dye uptake on fabrics.
  • Food Industry : As an emulsifier, DSS can stabilize food emulsions, enhancing texture and shelf life.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing DSS exhibited enhanced antimicrobial activity against Staphylococcus aureus, suggesting potential use in antiseptic products.
  • Drug Delivery Enhancement : Research indicated that DSS improved the permeability of poorly soluble drugs across cell membranes, showcasing its potential in pharmaceutical applications.
  • Emulsion Stability : In textile processing, DSS was shown to significantly improve dye uptake and stability during washing processes, leading to better color retention in fabrics.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
  • CAS No.: 40754-59-4
  • EC No.: 255-062-3
  • Molecular Formula : C₂₂H₄₀Na₂O₁₀S
  • Molecular Weight : 543.6 g/mol (varies slightly depending on hydration state) .

Structure and Properties
This compound is an anionic surfactant featuring a sulfosuccinate backbone esterified with a lauryl (C12) chain and three ethoxy (EO) units. Its structure confers excellent water solubility, mildness, and compatibility with weak acids/bases, making it ideal for personal care applications .

Recommended usage ranges from 2–10% in shampoos and 0.5–5% in other cosmetics .

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. EC No. Key Structural Differences Applications Critical Properties
This compound 40754-59-4 255-062-3 Lauryl (C12) chain + 3 ethoxy (EO) units Baby shampoos, bath products, skincare Mild, low irritation, stable in hard water
Disodium 4-dodecyl 2-sulphonatosuccinate 13192-12-6 236-149-5 Lauryl (C12) chain without ethoxylation Industrial detergents, emulsifiers Higher irritation, lower solubility
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate 39354-45-5 Lauryl (C12) chain + 1 ethoxy (EO) unit Mild cleansers, liquid soaps Moderate solubility, higher viscosity
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (Alconate LEA) 25882-44-4 Lauryl amide group instead of ester linkage + ethoxylation Cosmetics, hair conditioners Enhanced foaming, reduced irritation
Docusate sodium (Dioctyl sulfosuccinate) 577-11-7 209-406-4 Branched 2-ethylhexyl chain instead of lauryl, no ethoxylation Pharmaceuticals (stool softener) Hydrophobic, medical-grade surfactant

Detailed Analysis

Ethoxylation Degree
  • Target Compound: Three ethoxy units enhance water solubility and reduce skin irritation compared to non-ethoxylated analogues like disodium 4-dodecyl 2-sulphonatosuccinate (EC 236-149-5) .
  • Shorter Ethoxylation : Compounds with one ethoxy unit (e.g., CAS 39354-45-5) exhibit lower solubility and higher viscosity, limiting their use in clear formulations .
Alkyl Chain and Functional Groups
  • Lauryl vs. Branched Chains : The lauryl chain in the target compound provides balanced hydrophobicity for foam stability, whereas branched chains (e.g., Docusate sodium) prioritize lipid solubility for medical applications .
  • Amide vs. Ester Linkages : Amide-containing variants (e.g., Alconate LEA) improve biodegradability and foaming but require pH adjustments for stability .
Performance in Formulations
  • Mildness: The target compound’s ethoxylation and ester linkages result in lower irritation (ocular LD₅₀ > 5,000 mg/kg) compared to non-ethoxylated analogues .
  • Stability : Resistance to hydrolysis in weak acids/bases (pH 5–7) contrasts with amide-based analogues, which degrade in strong alkaline conditions .

Market and Regulatory Insights

  • Global Consumption : The compound is widely used in Asia-Pacific and Europe, driven by demand for mild surfactants in baby care products. Market projections suggest a 4.2% CAGR from 2027–2046 .

Preparation Methods

Stepwise Synthetic Details

Step Description Reagents/Conditions Notes
1 Ethoxylation of Dodecyloxyethanol Dodecyloxyethanol + Ethylene oxide under basic catalysis Control of ethoxylation degree (3 units) critical for consistent hydrophilicity
2 Esterification with Succinic Anhydride Polyethoxylated alcohol + Succinic anhydride, acid catalyst (e.g., p-toluenesulfonic acid), heat Forms ester linkage to succinate backbone
3 Sulfonation of Succinic Acid Moiety Sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide complexes) Introduces sulfonate group at 2-position
4 Neutralization to Disodium Salt Sodium hydroxide or sodium carbonate aqueous solution Converts acidic groups to disodium salt for water solubility
5 Purification Column chromatography or recrystallization Ensures removal of unreacted materials and byproducts

Analytical Validation During Preparation

Research Findings on Preparation Optimization

  • Ethoxylation Control : Precise control of ethoxylation degree is essential; increasing ethoxy units beyond three can lower critical micelle concentration (CMC) but may affect hydrophobic interactions.
  • pH Sensitivity : Ester linkages are prone to hydrolysis at alkaline pH (>7), so neutralization and formulation pH must be carefully managed during synthesis and storage.
  • Purification Challenges : Residual dodecyl alcohol and unreacted succinic anhydride impurities can be detected by GC-MS and ion chromatography, respectively, and must be minimized for high purity.
  • Scale-Up Considerations : Multi-step synthesis requires careful temperature and reagent control to prevent side reactions and degradation, especially during sulfonation and neutralization steps.

Comparative Data Table of Preparation Parameters

Parameter Typical Method/Value Analytical Technique Reference/Notes
Ethoxylation Degree 3 ethoxy units ^13C NMR Controls hydrophilicity and surfactant properties
Esterification Conditions Acid catalysis, 80-120°C, 4-6 hours HPLC monitoring Ensures complete coupling
Sulfonation Agent Chlorosulfonic acid or SO3 complex LC-MS confirmation Critical for sulfonate group introduction
Neutralization NaOH or Na2CO3 aqueous solution, pH ~7 pH meter, HPLC Converts to disodium salt form
Purity ≥95% HPLC Required for research/industrial use
Molecular Weight 542.6 g/mol LC-MS Confirms product identity
Solubility >100 mg/mL (pH 5–7) Turbidimetry Stability window for formulation

Q & A

Q. What are the key physicochemical properties of Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate, and how are they validated experimentally?

The compound has the molecular formula C₂₂H₄₀Na₂O₁₀S , a molecular weight of 542.59 g/mol (or 543.6 depending on isotopic distribution), and a CAS Registry Number of 40754-59-4 . Key validation methods include:

  • HPLC analysis (retention time: 1.01 minutes under SQD-FA05 conditions) to confirm purity .
  • LCMS (m/z 1011 [M+H]⁺) for molecular ion identification .
  • Solubility testing in aqueous media, with stability noted at pH ≤ 7 .

Q. What synthetic routes are documented for this compound, and what starting materials are critical?

A common synthesis involves using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a precursor, followed by sulfonation and succinylation steps . The process emphasizes:

  • Control of ethoxylation degree (three ethoxy groups in the side chain) to ensure structural consistency .
  • Purification via column chromatography to remove unreacted intermediates .

Q. How does this surfactant compare structurally to sodium dodecyl sulfate (SDS) in terms of interfacial activity?

Unlike SDS (a linear alkyl sulfate), this compound features a branched polyethoxy spacer and a sulphonatosuccinate headgroup , which enhance its hydrophilicity and reduce skin irritation. Comparative studies show:

  • Higher foam stability due to ethoxy chain flexibility .
  • Improved emulsification in low-polarity solvents owing to the dodecyloxy tail .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights (vs. 543.6) for this compound?

Discrepancies arise from isotopic variations or measurement techniques. To address this:

  • Use high-resolution mass spectrometry (HRMS) to confirm exact mass.
  • Cross-reference with NMR (e.g., ¹³C NMR for ethoxy group quantification) to validate structural integrity .

Q. What experimental strategies optimize the compound’s performance in pH-sensitive formulations?

The compound degrades at pH > 7 due to ester hydrolysis. Strategies include:

  • Buffering formulations to pH 5–6 using citrate or phosphate buffers .
  • Encapsulation in liposomes to shield the sulphonatosuccinate group from alkaline conditions .

Q. How does ethoxylation degree impact micelle formation and critical micelle concentration (CMC)?

Increasing ethoxylation (e.g., from 3 to 5 ethoxy units) lowers CMC by enhancing hydrophilicity. Experimental approaches:

  • Surface tension measurements (Wilhelmy plate method) to determine CMC .
  • Dynamic light scattering (DLS) to monitor micelle size distribution .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Residual dodecyl alcohol or unreacted succinic anhydride may persist. Solutions include:

  • GC-MS for volatile impurities (e.g., dodecyl alcohol) .
  • Ion chromatography for anionic byproducts (e.g., sulfonate derivatives) .

Methodological Tables

Q. Table 1: Key Analytical Parameters

ParameterMethodValue/ResultReference
Molecular WeightLCMSm/z 1011 [M+H]⁺
PurityHPLC (SQD-FA05)Retention time: 1.01 min
SolubilityTurbidimetry>100 mg/mL (pH 5–7)

Q. Table 2: Structural Comparison with Analogues

PropertyThis CompoundSodium Dodecyl Sulfate (SDS)Reference
HeadgroupSulphonatosuccinateSulfate
Alkyl ChainDodecyloxy + 3 ethoxy unitsLinear C12
CMC (mM)0.1–0.58.2

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
Reactant of Route 2
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Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate

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